molecular formula C14H13BrO B11846051 2-(2-Bromophenyl)-2-phenylethan-1-ol

2-(2-Bromophenyl)-2-phenylethan-1-ol

Cat. No.: B11846051
M. Wt: 277.16 g/mol
InChI Key: ZUZGTFFTHQPHIC-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-phenylethan-1-ol is an organic compound that belongs to the class of bromophenols It consists of a bromine atom attached to a phenyl ring, which is further connected to a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2-phenylethan-1-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Friedel-Crafts acylation followed by reduction and bromination steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2-phenylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2-Bromophenyl)-2-phenylethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2-phenylethan-1-ol involves its interaction with molecular targets and pathways. The bromine atom and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)-2-phenylethan-1-ol is unique due to its specific structure, which combines a bromophenyl group with a phenylethanol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

2-(2-bromophenyl)-2-phenylethanol

InChI

InChI=1S/C14H13BrO/c15-14-9-5-4-8-12(14)13(10-16)11-6-2-1-3-7-11/h1-9,13,16H,10H2

InChI Key

ZUZGTFFTHQPHIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)C2=CC=CC=C2Br

Origin of Product

United States

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